Methanone, 1,3-phenylenebis((methylphenyl)-
Overview
Description
It is characterized by its molecular formula C22H18O2 and a molecular weight of 314.37712 g/mol . This compound is known for its unique structural properties, including topologically pseudogenerate Π-LUMO’s (lowest unoccupied molecular orbital) . It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methanone, 1,3-phenylenebis((methylphenyl)- can be achieved through several methods. One common approach involves the reaction of isophthaloyl dichloride with 1H-1,2,4-triazole to form the desired compound . The reaction typically requires specific conditions, including controlled temperature and the presence of a suitable solvent.
Industrial Production Methods: Industrial production of Methanone, 1,3-phenylenebis((methylphenyl)- often involves large-scale chemical synthesis processes. These processes are designed to optimize yield and purity while minimizing production costs. The exact methods and conditions used in industrial production may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions: Methanone, 1,3-phenylenebis((methylphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and preparing derivatives for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of Methanone, 1,3-phenylenebis((methylphenyl)- include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of Methanone, 1,3-phenylenebis((methylphenyl)- depend on the specific reaction and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or hydrocarbons.
Scientific Research Applications
Methanone, 1,3-phenylenebis((methylphenyl)- has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing various organic compounds and coordination polymers . In biology and medicine, it is studied for its potential therapeutic properties and interactions with biological molecules. In industry, it is used in the production of advanced materials and as a catalyst in polymerization reactions .
Mechanism of Action
The mechanism of action of Methanone, 1,3-phenylenebis((methylphenyl)- involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form coordination complexes with metal ions, which can influence various biochemical processes. The specific molecular targets and pathways involved may vary depending on the context and application of the compound.
Comparison with Similar Compounds
Methanone, 1,3-phenylenebis((methylphenyl)- can be compared with other similar compounds, such as Methanone, [2,4-bis(2-methylphenyl)-1,3-cyclobutanediyl]bis[phenyl- and 1,4-Phenylenebis[(4-methylphenyl)methanone] . These compounds share structural similarities but differ in their chemical properties and applications. The uniqueness of Methanone, 1,3-phenylenebis((methylphenyl)- lies in its specific molecular structure and the resulting chemical behavior, which makes it suitable for particular research and industrial applications.
Properties
IUPAC Name |
[3-(4-methylbenzoyl)phenyl]-(4-methylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c1-15-6-10-17(11-7-15)21(23)19-4-3-5-20(14-19)22(24)18-12-8-16(2)9-13-18/h3-14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIALLYBQVILKOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60925008 | |
Record name | (1,3-Phenylene)bis[(4-methylphenyl)methanone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60925008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125078-62-8 | |
Record name | Methanone, 1,1'-(1,3-phenylene)bis(1-(methylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125078628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanone, 1,1'-(1,3-phenylene)bis[1-(methylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (1,3-Phenylene)bis[(4-methylphenyl)methanone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60925008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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